2-(Thiophen-2-yl)morpholine

Description

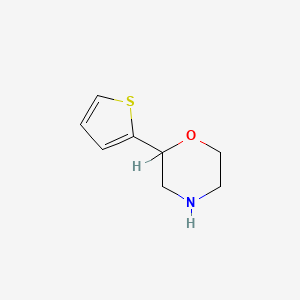

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAULEGLRQCXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388906 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-49-0 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Thiophen-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structural features, and potential biological relevance. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information from closely related analogues to provide a foundational understanding for researchers. The morpholine and thiophene moieties are well-established pharmacophores, and their combination in this structure suggests potential for biological activity, particularly in the realms of antimicrobial and enzyme inhibitory applications.

Chemical Identity and Structure

CAS Number: 76175-49-0

Molecular Formula: C₈H₁₁NOS

Molecular Weight: 169.24 g/mol

Structure:

The structure of this compound consists of a morpholine ring substituted at the 2-position with a thiophen-2-yl group.

SMILES: C1COC(CN1)C2=CSC=C2

InChI Key: InChI=1S/C8H11NOS/c10-4-2-9-1-3-11(5-4)8-6-7-12-8

Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 169.24 g/mol | Calculated |

| Melting Point | 195-197 °C | Vendor Data |

| Boiling Point | 289.1±30.0 °C | Predicted |

| LogP | 1.49 | Predicted |

| Topological Polar Surface Area (TPSA) | 55.61 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Characterization

A potential synthetic approach could involve the reaction of 2-bromothiophene with morpholine under conditions suitable for nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Another plausible route is the reaction of thiophene-2-carbaldehyde with morpholine under reductive amination conditions.

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Therapeutic Relevance

The structural combination of a morpholine ring and a thiophene ring suggests that this compound may possess interesting biological properties. Both morpholine and thiophene are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]

Derivatives containing the morpholine-thiophene scaffold have been investigated for various therapeutic applications, including:

-

Antimycobacterial Activity: Compounds featuring a 2-(thiophen-2-yl) moiety linked to a nitrogenous heterocycle have shown inhibitory activity against Mycobacterium tuberculosis.[2] This suggests that this compound could be a starting point for the development of novel anti-tuberculosis agents.

-

Urease Inhibition: Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.[3][4] This indicates a potential therapeutic application for derivatives of this compound in treating urease-dependent bacterial infections.

Further research is required to determine the specific biological targets and a potential mechanism of action for this compound.

Experimental Workflows and Methodologies

For researchers interested in exploring the potential of this compound, the following experimental workflows are proposed.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below. This would need to be optimized based on the chosen synthetic route.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Antimicrobial Screening Protocol

To assess the potential antimicrobial activity of this compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural components are prevalent in a wide array of biologically active molecules, suggesting a high potential for this compound to serve as a valuable scaffold in drug discovery. The primary hurdle for future research is the lack of detailed synthetic and analytical data in the public domain.

Future research efforts should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Conducting a full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) and making this data publicly available.

-

Screening the compound against a diverse panel of biological targets, with an initial focus on mycobacteria and urease, based on the activity of related compounds.

-

Investigating the structure-activity relationships (SAR) of a library of analogues to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)morpholine from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-(thiophen-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, thiophene, and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a cyclocondensation reaction. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and proposed reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from thiophene is most effectively achieved through a two-step process:

-

Friedel-Crafts Acylation: Thiophene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to yield the key intermediate, 2-chloroacetylthiophene.

-

Cyclocondensation: The resulting α-haloketone, 2-chloroacetylthiophene, is then reacted with ethanolamine. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the desired this compound.

This synthetic approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the well-established nature of the individual reaction steps.

Experimental Protocols

Step 1: Synthesis of 2-Chloroacetylthiophene

This procedure follows the principles of a Friedel-Crafts acylation.

Reaction: Thiophene + Chloroacetyl Chloride --(AlCl₃)--> 2-Chloroacetylthiophene

Materials:

-

Thiophene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum trichloride in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with stirring.

-

To this mixture, add thiophene dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

-

The reaction is then quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and a dilute aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloroacetylthiophene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is a cyclocondensation reaction.

Reaction: 2-Chloroacetylthiophene + Ethanolamine --> this compound

Materials:

-

2-Chloroacetylthiophene

-

Ethanolamine

-

A suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

-

A base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine)

-

Water

-

A suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloroacetylthiophene in a suitable solvent.

-

Add an excess of ethanolamine (typically 2-3 equivalents) and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Thiophene | C₄H₄S | 84.14 | Starting Material |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reagent |

| 2-Chloroacetylthiophene | C₆H₅ClOS | 160.62 | Intermediate |

| Ethanolamine | C₂H₇NO | 61.08 | Reagent |

| This compound | C₈H₁₁NOS | 169.24 | Final Product |

Table 2: Reaction Conditions and Yields

| Reaction Step | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Step 1: Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0 - 25 | 3-4 | Typically >80% |

| Step 2: Cyclocondensation | K₂CO₃ | Ethanol | Reflux | 6-12 | Moderate to Good |

Table 3: Spectroscopic Data for 2-Chloroacetylthiophene

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (dd, 1H, H5), ~7.7 (dd, 1H, H3), ~7.2 (dd, 1H, H4), ~4.7 (s, 2H, CH₂Cl) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=O), ~143 (C2), ~134 (C5), ~132 (C3), ~128 (C4), ~46 (CH₂Cl) |

| IR (cm⁻¹) | ~1670 (C=O stretching) |

| MS (m/z) | 160/162 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes) |

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data (Expected) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (dd, 1H, thiophene H5), ~7.0 (m, 2H, thiophene H3, H4), ~4.5 (dd, 1H, morpholine H2), ~4.0-3.0 (m, 6H, morpholine CH₂), ~2.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~145 (thiophene C2), ~127 (thiophene C5), ~125 (thiophene C4), ~124 (thiophene C3), ~75 (morpholine C2), ~67 (morpholine C5), ~50 (morpholine C6), ~46 (morpholine C3) |

| IR (cm⁻¹) | ~3300 (N-H stretching) |

| MS (m/z) | 169 (M⁺) |

Mandatory Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of this compound from thiophene.

Proposed Reaction Mechanism for Cyclocondensation

Caption: Proposed mechanism for the formation of the morpholine ring.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from thiophene. The described methodologies, based on established chemical transformations, provide a solid foundation for the laboratory-scale preparation of this target molecule. The provided data and visualizations are intended to assist researchers in the successful execution and understanding of this synthetic sequence. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Thiophen-2-yl)morpholine. Due to the limited availability of published, collated experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Chemical Structure

IUPAC Name: this compound CAS Number: 76175-49-0 Molecular Formula: C₈H₁₁NOS Molecular Weight: 169.24 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is derived from the known spectral characteristics of the thiophene and morpholine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | Thiophene H5 |

| ~7.00 | dd | 1H | Thiophene H3 |

| ~6.95 | dd | 1H | Thiophene H4 |

| ~4.50 | dd | 1H | Morpholine H2 (methine) |

| ~3.90 | m | 2H | Morpholine H5 (equatorial & axial) |

| ~3.65 | m | 2H | Morpholine H3 (equatorial & axial) |

| ~2.90 | m | 2H | Morpholine H6 (equatorial & axial) |

| ~2.00 | br s | 1H | N-H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (assumed)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Thiophene C2 |

| ~127 | Thiophene C5 |

| ~125 | Thiophene C3 |

| ~124 | Thiophene C4 |

| ~70 | Morpholine C2 |

| ~67 | Morpholine C5 |

| ~50 | Morpholine C3 |

| ~46 | Morpholine C6 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (assumed)

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | C-H Stretch (Thiophene) |

| 2950-2850 | Medium-Strong | C-H Stretch (Morpholine) |

| ~1500 | Medium | C=C Stretch (Thiophene ring) |

| ~1115 | Strong | C-O-C Stretch (Morpholine) |

| ~850 | Strong | C-H Out-of-plane bend (Thiophene) |

| ~700 | Strong | C-S Stretch (Thiophene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 140 | [M - C₂H₅]⁺ |

| 110 | [M - C₂H₅NO]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrations.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

(Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Interplay of spectroscopic data for structural elucidation.

An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiophenyl Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of thiophenyl morpholine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. The morpholine ring, when combined with a thiophene moiety, gives rise to derivatives with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. This document details their synthesis, physicochemical properties, and spectroscopic characterization. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates the key signaling pathways modulated by these derivatives, providing a deeper understanding of their mechanism of action.

Introduction

Thiophenyl morpholine derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. This interest stems from the synergistic combination of the thiophene ring, a π-excessive five-membered heterocycle known for its diverse biological activities, and the morpholine moiety, a six-membered saturated heterocycle recognized for improving the pharmacokinetic profiles of drug candidates.[1] The incorporation of the sulfur atom from the thiophene ring and the nitrogen and oxygen atoms from the morpholine ring introduces unique electronic and steric properties, leading to a broad range of pharmacological effects.[2][3]

These derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in inflammation.[6][7][8] Understanding the physical and chemical characteristics of these compounds is paramount for optimizing their synthesis, formulation, and biological activity.

This guide aims to provide a detailed technical overview of thiophenyl morpholine derivatives, focusing on their synthesis, physicochemical properties, and spectroscopic characterization. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising class of compounds.

Physicochemical Characteristics

The physicochemical properties of thiophenyl morpholine derivatives, such as solubility, lipophilicity (logP), and acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by the nature and position of substituents on both the thiophene and morpholine rings.

Solubility

The aqueous solubility of thiophenyl morpholine derivatives is a crucial factor for their biological activity and formulation. While the parent morpholine is miscible with water, the introduction of a lipophilic thiophenyl group generally decreases aqueous solubility.[6] The overall solubility is a balance between the hydrophilicity of the morpholine ring and the lipophilicity of the thiophenyl moiety and its substituents.

Table 1: Solubility Data of Representative Thiophenyl Morpholine Derivatives

| Compound | Substituent on Thiophene | Aqueous Solubility (µg/mL) | Reference |

| 1 | 2-acetyl | - | [9] |

| 2 | 2-(4-chlorophenyl)-3-cyano | - | [8] |

| 3 | 2-anilino-5-substituted-4-methyl | - | [10] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The thiophene ring generally increases the lipophilicity of the molecule.

Table 2: Calculated logP Values of Representative Morpholine Derivatives

| Compound | Structure | Calculated logP | Reference |

| N-octylmorpholine | C12H25NO | 2.89 | [11] |

| N-decylmorpholine | C14H29NO | 3.91 | [11] |

| N-dodecylmorpholine | C16H33NO | 4.93 | [11] |

| N-tetradecylmorpholine | C18H37NO | 5.95 | [11] |

| N-hexadecylmorpholine | C20H41NO | 6.97 | [11] |

| N-octadecylmorpholine | C22H45NO | 7.99 | [11] |

Note: Experimental logP values for specific thiophenyl morpholine derivatives are not widely reported. The provided data for N-alkylmorpholines illustrates the impact of increasing alkyl chain length on lipophilicity. Computational tools can be used to predict logP values for novel thiophenyl morpholine derivatives.

Acid Dissociation Constant (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The nitrogen atom in the morpholine ring is basic, and its pKa is influenced by the electronic effects of the substituents on the thiophenyl ring.

Synthesis of Thiophenyl Morpholine Derivatives

The synthesis of thiophenyl morpholine derivatives can be achieved through various synthetic routes, often involving the coupling of a thiophene-containing electrophile with morpholine or a morpholine-containing nucleophile. A common strategy involves a multi-step reaction sequence. For example, a series of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene in a six-step reaction sequence. This involved formylation and subsequent chlorination of the 2-(thiophen-2-yl)dihydroquinoline, followed by reduction of the resulting aldehyde to an alcohol, conversion to a bromide, and finally coupling with morpholine or thiomorpholine.[9]

Experimental Workflow for a General Synthesis

Caption: General experimental workflow for the synthesis of thiophenyl morpholine derivatives.

Spectroscopic Characterization

The structural elucidation of thiophenyl morpholine derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of thiophenyl morpholine derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for a Thiophene Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.93 | d | 3.2 | -CH proton of thiophene ring |

| ¹H | 7.47 | d | 2.8 | -CH proton of thiophene ring near sulfur |

| ¹H | 7.15 | t | 7.0 | Aromatic proton |

| ¹H | 7.00 | d | - | Aromatic proton |

| ¹³C | 140-120 | - | - | Aromatic and Thiophene Carbons |

| ¹³C | 66.8 | - | - | O-CH₂ of Morpholine |

| ¹³C | 45.9 | - | - | N-CH₂ of Morpholine |

Note: The data presented is a generalized representation based on typical chemical shifts for thiophene and morpholine moieties.[13] Specific values will vary depending on the full structure and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of volatile derivatives.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-S, C-N, C-O, and aromatic C-H bonds can be observed.

Biological Activities and Signaling Pathways

Thiophenyl morpholine derivatives have been shown to exhibit a range of biological activities, primarily as anticancer and anti-inflammatory agents. Their mechanism of action often involves the modulation of specific intracellular signaling pathways.

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

Several morpholine-containing compounds have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][9] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, and growth.[16] Thiophenyl morpholine derivatives that inhibit this pathway are therefore promising candidates for cancer therapy.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophenyl morpholine derivatives.

Anti-inflammatory Activity: COX and LOX Inhibition

Chronic inflammation is implicated in a variety of diseases. Thiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8][17] By inhibiting these enzymes, thiophenyl morpholine derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18]

References

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When coupled with a thiophene ring, another important pharmacophore known for a wide range of biological activities, the resulting 2-(thiophen-2-yl)morpholine structure presents a compelling starting point for the development of novel therapeutic agents. This guide details a representative synthetic route for its preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from commercially available 2-thiophenecarboxaldehyde and ethanolamine. The initial step involves a reductive amination to form the intermediate N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine. The second and final step is an intramolecular cyclization under acidic conditions to yield the target morpholine derivative.

Caption: Proposed synthetic workflow for this compound.

Reagents and Materials

The following table summarizes the key reagents required for the proposed synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 98-03-3 |

| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 |

| Methanol | CH₃OH | 32.04 | 67-56-1 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine (Intermediate)

-

To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add ethanolamine (1.1 eq) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quench the reaction by the slow addition of water (10 mL per mmol of aldehyde).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound (Final Product)

-

Add the crude N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine from the previous step to a round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) with vigorous stirring.

-

After the addition, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | Colorless to yellow liquid | N/A |

| Ethanolamine | C₂H₇NO | 61.08 | Colorless viscous liquid | N/A |

| This compound | C₈H₁₁NOS | 169.24 | Expected to be an oil or low-melting solid | 60-75 (overall) |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: Logical flow of the key chemical transformations.

Conclusion

This technical guide provides a comprehensive, albeit representative, protocol for the synthesis of this compound. The described two-step reductive amination followed by intramolecular cyclization is a standard and reliable method for the preparation of N-unsubstituted morpholine derivatives. Researchers in medicinal chemistry and drug development can utilize this methodology to access this valuable heterocyclic scaffold for the creation of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and purification techniques may be necessary to achieve higher yields and purity on a larger scale.

An In-depth Technical Guide to 2-(Thiophen-2-yl)morpholine Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(thiophen-2-yl)morpholine derivatives and their analogues. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities including antimycobacterial, anti-inflammatory, and anticancer properties. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Chemical Structure

The foundational structure of the compounds discussed herein is the this compound core. This heterocyclic motif combines the electron-rich thiophene ring with the versatile morpholine scaffold, offering opportunities for diverse functionalization and interaction with biological targets.

Biological Activities and Quantitative Data

Derivatives of the this compound core have been investigated for several therapeutic applications. The following tables summarize the key quantitative data from preclinical studies.

Antimycobacterial Activity

A series of novel morpholine and thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1]

Table 1: Antimycobacterial Activity of 2-(Thiophen-2-yl)dihydroquinoline Derivatives [1]

| Compound ID | Structure | MIC (µg/mL) |

| 7f | [Structure of compound 7f containing a 2-(thiophen-2-yl)dihydroquinoline core coupled to a substituted piperazine] | 1.56 |

| 7p | [Structure of compound 7p containing a 2-(thiophen-2-yl)dihydroquinoline core coupled to a substituted piperazine] | 1.56 |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Certain 2-(4-morpholino)-3-aryl-5-substituted thiophenes have demonstrated anti-inflammatory properties in the carrageenan-induced rat paw edema model.[2]

Table 2: Anti-inflammatory Activity of 2-(4-Morpholino)thiophene Derivatives [2]

| Compound ID | 3-Aryl Substituent | 5-Substituent | % Protection at 100 mg/kg p.o. |

| AP49 | 4-Chlorophenyl | Aroyl | 20% |

| AP158 | 4-Chlorophenyl | Aroyl | 23% |

| AP88 | 4-Chlorophenyl | Aroyl | 20% |

| AP50 | Phenyl | Aroyl | 30% |

| AP159 | Phenyl | Aroyl | 38% |

| AP92 | Phenyl | Aroyl | 38% |

| AP54 | 4-Methylmercaptophenyl | Aroyl | 20% |

| AP73 | 4-Methylmercaptophenyl | Aroyl | 52% |

| AP26 | Phenyl | Substituted Pyridyl | 66% |

PI3K/mTOR Inhibitory Activity

While not direct this compound derivatives, closely related tetra-substituted thiophenes have shown potent and selective inhibitory activity against PI3Kα and mTOR, highlighting the potential of the thiophene scaffold in cancer therapy.[3][4]

Table 3: PI3Kα/mTOR Inhibitory Activity of Tetra-substituted Thiophene Analogues [3][4]

| Compound ID | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) | Selectivity (mTOR/PI3Kα) |

| 4 | 1.7 | 434 | 255x |

Kᵢ: Inhibition Constant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-(Thiophen-2-yl)dihydroquinoline Derivatives[1]

A multi-step synthesis was employed, starting from 2-acetyl thiophene. Key transformations included a modified Bohlmann-Rahtz reaction followed by a Vilsmeier-Haack-Arnold reaction. The resulting 2-(thiophen-2-yl)dihydroquinoline intermediate was formylated and subsequently chlorinated using DMF-POCl₃. The aldehyde was then reduced to an alcohol, which was converted to a bromide using PBr₃. The final step involved the coupling of the bromide with morpholine, thiomorpholine, or various N-substituted piperazines to yield the target compounds.

In Vitro Antimycobacterial Activity Assay (M. tuberculosis H37Rv)[1][5][6]

The antimycobacterial activity was determined using the microplate Alamar Blue assay (MABA) or a microdilution method with resazurin. Briefly, serial dilutions of the test compounds were prepared in a 96-well microtiter plate with Middlebrook 7H9 broth. A standardized inoculum of M. tuberculosis H37Rv was added to each well. The plates were incubated at 37°C for 7 days. After incubation, a resazurin solution was added, and the plates were re-incubated. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the resazurin indicator from blue to pink.

Carrageenan-Induced Rat Paw Edema Assay[2]

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The test compounds were administered orally at a dose of 100 mg/kg body weight. One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of the rats. The paw volume was measured using a plethysmometer at regular intervals after the carrageenan injection. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.

PI3Kα and mTOR Kinase Assays[3][4]

The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using biochemical assays. The assays typically involve incubating the respective kinase with the test compound and the appropriate substrate (e.g., ATP and PIP2 for PI3K). The kinase activity is then measured by quantifying the amount of phosphorylated product formed, often using a detection method such as fluorescence resonance energy transfer (FRET) or luminescence. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is then calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Synthesis Workflow for 2-(Thiophen-2-yl)dihydroquinoline Derivatives

References

- 1. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Pharmacological Profile of 2-(Thiophen-2-yl)morpholine

Disclaimer: A comprehensive pharmacological profile for the specific compound 2-(Thiophen-2-yl)morpholine is not extensively detailed in the currently available scientific literature. This molecule is more frequently described as a structural motif or scaffold used in the synthesis of larger, more complex bioactive compounds. This guide, therefore, summarizes the pharmacological context of derivatives containing the this compound moiety and the broader biological significance of the morpholine and thiophene scaffolds.

Executive Summary

The compound this compound represents a heterocyclic structure combining a thiophene ring with a morpholine ring. While direct pharmacological data on this specific molecule is scarce, its structural components are prevalent in medicinal chemistry. The morpholine ring is a "privileged scaffold" known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The thiophene ring is a bioisostere of the benzene ring, often used to modulate potency and physicochemical properties. Derivatives incorporating the this compound framework have been investigated primarily for their antimycobacterial and potential anticancer activities.[2][3] This document synthesizes the available information on these derivatives to infer the potential pharmacological relevance of the core structure.

Pharmacological Activity of Derivatives

The primary therapeutic area where the this compound scaffold has been explicitly mentioned is in the development of antimycobacterial agents. Other related structures, replacing the morpholine with different heterocycles attached to the 2-(thiophen-2-yl) core, have shown promise as kinase inhibitors for cancer therapy.

2.1 Antimycobacterial Activity

A series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine, thiomorpholine, or N-substituted piperazines were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis.[2] Structure-activity relationship (SAR) studies indicated that the nature of the heterocyclic ring played a significant role in the compound's potency.

Table 1: Antimycobacterial Activity of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Morpholine-coupled 2-(thiophen-2-yl)dihydroquinoline | Mycobacterium tuberculosis H37Rv | MIC | Exhibited better potency than the parent dihydroquinoline and the thiomorpholine analog. | [2][4] |

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinoline | Mycobacterium tuberculosis H37Rv | MIC | Less potent than the parent dihydroquinoline. | [4] |

| Piperazine-coupled 2-(thiophen-2-yl)dihydroquinolines | Mycobacterium tuberculosis H37Rv | MIC | Two derivatives (7f and 7p) were identified as the most potent agents. |[2] |

MIC: Minimum Inhibitory Concentration. Specific quantitative values for the morpholine derivative were not detailed in the referenced abstracts, only its relative potency.

2.2 Potential Anticancer Activity

The PI3K/Akt/mTOR signaling pathway is a critical target in cancer therapy. A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were developed as dual PI3Kα/mTOR inhibitors.[3] Although these compounds do not contain the morpholine ring, this research highlights the utility of the 2-(thiophen-2-yl) group as a key pharmacophore for interacting with kinase targets. The incorporation of a morpholine ring is a common strategy in kinase inhibitor design (e.g., Gefitinib) to improve solubility and pharmacokinetic profiles. This suggests that this compound could serve as a valuable building block for novel kinase inhibitors.

Experimental Protocols

Detailed pharmacological experimental protocols for this compound are not available. However, the synthetic methodology for creating derivatives that incorporate this scaffold has been published.

3.1 Synthesis of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

The synthesis of morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines was achieved through a six-step reaction sequence.[2] The key transformations involved modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions.

The general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines.

Experimental Steps:

-

Dihydroquinoline Formation: Synthesis of the core 2-(thiophen-2-yl)dihydroquinoline structure starting from 2-acetyl thiophene.[2]

-

Formylation: Introduction of an aldehyde group using a Vilsmeier-Haack-Arnold reaction (DMF-POCl₃).[2]

-

Reduction: The resulting aldehyde was reduced to an alcohol using sodium borohydride (NaBH₄).[2]

-

Bromination: The alcohol was converted to a bromide using phosphorus tribromide (PBr₃).[2]

-

Coupling: The final step involved the coupling of the bromide intermediate with morpholine to yield the target derivatives.[2]

Signaling Pathways and Logical Relationships

Direct evidence of signaling pathways modulated by this compound is unavailable. However, based on the activities of its derivatives, we can infer potential relationships. The diagram below illustrates the logical flow from the chemical scaffold to its application in developing targeted therapeutic agents.

Caption: Logical relationship from the core scaffold to targeted biological pathways.

This diagram shows that the this compound core serves as a starting point. Through chemical modification and rational design, it is incorporated into larger molecules designed to interact with specific biological targets, such as essential pathways in Mycobacterium tuberculosis or the PI3K/Akt/mTOR signaling cascade in cancer cells.

Conclusion

While this compound itself lacks a well-documented pharmacological profile, its structural components are of significant interest in medicinal chemistry. The available literature demonstrates its successful incorporation into novel antimycobacterial agents and suggests its potential as a scaffold for the development of kinase inhibitors. The primary role of the morpholine moiety appears to be the modulation of physicochemical properties and potency. Future research is required to characterize the standalone compound's pharmacology, which would provide a valuable baseline for its further use in drug discovery and development.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(Thiophen-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 2-(Thiophen-2-yl)morpholine is limited. This guide provides a framework based on the physicochemical properties of related compounds and standard pharmaceutical development protocols. The experimental procedures outlined are intended as templates and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound incorporating both a thiophene and a morpholine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] A thorough understanding of the solubility and stability of this core structure is paramount for its development in any potential therapeutic application, influencing formulation, bioavailability, and shelf-life. This technical guide summarizes the available physicochemical data and provides detailed, generalized experimental protocols for determining the aqueous and solvent solubility, as well as the stability profile under various stress conditions.

Physicochemical Properties of this compound

While comprehensive data is scarce, some basic physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NOS | [3] |

| Molecular Weight | 169.24 g/mol | [3] |

| Melting Point | 195-197 °C (Solvent: isopropanol) | [4] |

| Boiling Point | 289.1 ± 30.0 °C | [4] |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |

| pKa | Not found. The morpholine moiety is basic. |

Note: The hydrochloride salt of the 3-thiophene isomer has the molecular formula C₈H₁₂ClNOS.[5]

Solubility Profile

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis) or a validated LC-MS/MS method

-

Volumetric flasks and pipettes

-

Solvents: Purified water, 0.1 M HCl, pH 7.4 buffer, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO).

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | |

| 0.1 M HCl | 25 | |

| pH 7.4 Buffer | 25 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Isopropanol | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 | |

| DMSO | 25 |

Workflow for Solubility Determination

References

- 1. jchemrev.com [jchemrev.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 76175-49-0 [chemicalbook.com]

- 5. 2-Thiophen-3-yl-morpholine hydrochloride | C8H12ClNOS | CID 129893452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

A Deep Dive into 2-(Thiophen-2-yl)morpholine: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-(Thiophen-2-yl)morpholine and its derivatives. While dedicated research on the parent compound is limited, this document synthesizes findings from related molecules to offer a robust framework for future investigations. By examining the synthesis, spectroscopic analysis, and computational modeling of analogous structures, we can infer and project the physicochemical properties and potential biological activities of this core scaffold.

Molecular Structure and Computational Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of thiophene and morpholine-containing compounds. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic distributions, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Geometric Optimization

The foundational step in computational analysis is the optimization of the molecular geometry. For a molecule like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable conformation.[1] In related morpholine derivatives, the morpholine ring typically adopts a stable chair conformation.[1] The dihedral angles between the thiophene and morpholine rings are critical parameters that define the overall three-dimensional shape of the molecule. For a similar compound, the thiophene ring was found to form a dihedral angle of 74.07° with the mean plane of the morpholine ring.[1]

Table 1: Predicted Geometric Parameters for 2-Thiophene Carboxylic Acid (A related compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.38 | - |

| C1-S5 | 1.74 | - |

| C1-C6 | 1.47 | - |

| C2-C3 | 1.42 | - |

| C2-H9 | 1.08 | - |

| C3-C4 | 1.37 | - |

| C6-O7 | 1.22 | - |

| C6-O8 | 1.36 | - |

| O8-H12 | 0.97 | - |

| C2-C1-S5 | - | 111.52 |

| C2-C1-C6 | - | 129.34 |

| S5-C1-C6 | - | 119.14 |

| C1-C2-C3 | - | 112.72 |

| C1-S5-C4 | - | 90.98 |

| C1-C6-O7 | - | 125.01 |

| C1-C6-O8 | - | 112.30 |

| O7-C6-O8 | - | 122.69 |

| C6-O8-H12 | - | 105.59 |

| Data from a study on 2-Thiophene Carboxylic Acid, providing a reference for typical bond lengths and angles in a thiophene derivative.[2] |

Spectroscopic Analysis

Computational methods are also used to predict vibrational spectra (FT-IR and Raman), which can then be compared with experimental data to confirm the molecular structure. For 2-thiophene carboxylic acid, DFT calculations have been used to assign vibrational frequencies.[2] For instance, C-S stretching modes in the thiophene ring have been computationally identified.[2] Similarly, studies on morpholine complexes have utilized spectroscopic techniques to understand solvent effects and electronic transitions.[3]

Table 2: Calculated Vibrational Frequencies for 2-Thiophene Carboxylic Acid

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-C stretching | 1526 | 1528 | 1530 |

| C-C stretching | 1410 | - | 1413 |

| C-C stretching | 1356 | 1352 | 1354 |

| C-S stretching | 852 | - | - |

| C-S stretching | 649 | 647 | 637 |

| This table provides an example of how theoretical calculations are correlated with experimental spectroscopic data for a related thiophene compound.[2] |

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. DFT calculations are routinely used to determine these properties.[1][4] Analysis of the molecular electrostatic potential (MEP) can reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the searched literature, the synthesis of related derivatives provides a template for its potential synthesis. A common approach involves the coupling of a thiophene-containing precursor with a morpholine moiety.

For instance, a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine were synthesized in a multi-step reaction sequence.[5][6] The key steps included a modified Bohlmann-Rahtz reaction, followed by a Vilsmeier-Haack-Arnold reaction, reduction, bromination, and finally, coupling with morpholine.[5]

General Synthetic Strategy

A plausible synthetic route to this compound could involve the reaction of 2-bromothiophene with morpholine under suitable catalytic conditions, such as a Buchwald-Hartwig amination. Alternatively, reductive amination of 2-thiophenecarboxaldehyde with morpholine could be another viable pathway.

Experimental Protocol: Synthesis of Morpholine-Coupled 2-(Thiophen-2-yl)dihydroquinolines [5]

-

Step 1: Bohlmann-Rahtz Reaction: Synthesis of a 2-(thiophen-2-yl)dihydroquinoline precursor from 2-acetyl thiophene.

-

Step 2: Vilsmeier-Haack-Arnold Reaction: Formylation and subsequent chlorination of the dihydroquinoline intermediate using DMF-POCl₃.

-

Step 3: Reduction: The resulting aldehyde is reduced to an alcohol using a reducing agent like NaBH₄.

-

Step 4: Bromination: The alcohol is then converted to a bromide using PBr₃.

-

Step 5: Coupling: The bromide is coupled with morpholine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield the final product.

Potential Biological Activities and Molecular Docking

Derivatives of this compound have shown promising biological activities, suggesting that this core scaffold is of interest for drug discovery.

Antimycobacterial Activity

A series of novel morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[5][6] Some derivatives exhibited potent antitubercular activity with low cytotoxicity.[5]

Urease Inhibition

Morpholine-thiophene hybrid thiosemicarbazones have been designed and synthesized as urease inhibitors.[7] The inhibitory activity of these compounds was evaluated in vitro, and molecular docking studies were performed to understand the ligand-enzyme interactions within the active site of the urease enzyme.[7]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of this compound, docking studies have been employed to investigate their binding modes with enzymes like acetylcholinesterase and urease.[7][8] These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Table 3: Biological Activities of this compound Derivatives

| Derivative Class | Biological Target | Key Findings |

| 2-(Thiophen-2-yl)dihydroquinolines | Mycobacterium tuberculosis H37Rv | Potent antitubercular agents with low cytotoxicity.[5] |

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | Significant urease inhibitory activity.[7] |

| (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-ones | Acetylcholinesterase | Identified as competitive inhibitors.[8] |

Visualizations

To aid in the conceptualization of the computational and experimental workflows, the following diagrams are provided.

Caption: Computational workflow for the theoretical study of this compound.

Caption: A potential synthetic workflow for this compound.

Caption: A generalized signaling pathway for enzyme inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising area for further research, particularly in the development of novel therapeutic agents. This guide has outlined the key theoretical and computational methodologies that can be applied to investigate this molecule and its derivatives. By leveraging DFT for structural and electronic analysis, in conjunction with molecular docking for predicting biological interactions, researchers can accelerate the discovery and optimization of new drug candidates based on this versatile chemical framework. The synthesis and biological evaluation of a wider range of derivatives are warranted to fully explore the potential of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Thiophen-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of 2-(Thiophen-2-yl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic route described is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used for the synthesis of arylamines from aryl halides and is applicable to a broad range of substrates, including heteroaromatic systems like thiophene. The protocol is intended to serve as a guide for researchers in the synthesis of this and structurally related compounds.

Synthetic Scheme

The proposed synthesis of this compound involves the palladium-catalyzed cross-coupling of 2-bromothiophene with morpholine in the presence of a suitable phosphine ligand and a base.

Reaction:

2-Bromothiophene + Morpholine → this compound

Data Presentation

The following table summarizes the key reactants, reagents, and reaction conditions for the synthesis of this compound, along with hypothetical expected results.

| Parameter | Value |

| Reactants | |

| 2-Bromothiophene | 1.0 equiv. |

| Morpholine | 1.5 equiv. |

| Catalyst System | |

| Palladium(0) source | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) - 1.5 mol% |

| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) - 3.0 mol% |

| Base | Sodium tert-butoxide (NaOtBu) - 2.0 equiv. |

| Solvent | Toluene |

| Reaction Conditions | |

| Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 6-12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Hypothetical Yield | 85-95% |

| Product Appearance | Yellowish oil or low-melting solid |

| CAS Number | 19983-19-8 |

Experimental Protocol

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides with morpholine.[1]

Materials and Equipment:

-

2-Bromothiophene

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Vessel: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(dibenzylideneacetone)palladium(0) (0.015 equiv.), XPhos (0.030 equiv.), and sodium tert-butoxide (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Addition of Solvent and Reagents: Under the inert atmosphere, add anhydrous toluene. Stir the mixture at room temperature for 5 minutes. Subsequently, add 2-bromothiophene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask in one portion.

-

Reaction: Heat the resulting mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

-

Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-(Thiophen-2-yl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 2-(Thiophen-2-yl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both thiophene and morpholine moieties in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic compounds. This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, providing expected chemical shifts and coupling constants.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for peak assignments is detailed in the molecular structure diagram below.

Molecular Structure and Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 (Thiophene) | 6.95 | dd | J = 3.6, 1.2 | 1H |

| H4 (Thiophene) | 6.90 | dd | J = 5.1, 3.6 | 1H |

| H5 (Thiophene) | 7.20 | dd | J = 5.1, 1.2 | 1H |

| H2' (Morpholine) | 4.60 | dd | J = 9.2, 3.2 | 1H |

| H3'a (Morpholine) | 3.95 | ddd | J = 11.5, 3.2, 1.8 | 1H |

| H3'b (Morpholine) | 3.75 | dt | J = 11.5, 2.5 | 1H |

| H5'a (Morpholine) | 3.00 | ddd | J = 12.0, 3.5, 1.5 | 1H |

| H5'b (Morpholine) | 2.80 | dt | J = 12.0, 2.8 | 1H |

| H6'a (Morpholine) | 4.10 | ddd | J = 11.8, 3.5, 1.8 | 1H |

| H6'b (Morpholine) | 3.80 | dt | J = 11.8, 2.5 | 1H |

| NH (Morpholine) | 2.50 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| C2 (Thiophene) | 142.5 |

| C3 (Thiophene) | 124.0 |

| C4 (Thiophene) | 125.0 |

| C5 (Thiophene) | 127.0 |

| C2' (Morpholine) | 75.0 |

| C3' (Morpholine) | 68.0 |

| C5' (Morpholine) | 48.0 |

| C6' (Morpholine) | 70.0 |

Experimental Protocols

The following protocols describe the standard procedures for sample preparation and NMR data acquisition.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The overall workflow for the NMR characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the predicted spectral data, serve as a valuable resource for researchers in the structural confirmation of this and related compounds. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible NMR data critical for drug discovery and development.

Application Note: Mass Spectrometry Analysis of 2-(Thiophen-2-yl)morpholine Fragmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract